molecular formula C9H8ClNO2 B2767684 N-(4-chlorophenyl)-2-oxopropanamide CAS No. 52181-18-7

N-(4-chlorophenyl)-2-oxopropanamide

Cat. No.: B2767684
CAS No.: 52181-18-7
M. Wt: 197.62
InChI Key: NXVUOSCKVKOPDF-UHFFFAOYSA-N
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Description

Contextualization within Oxopropanamide Chemistry

N-(4-chlorophenyl)-2-oxopropanamide belongs to the broader class of oxopropanamides, also known as pyruvamides. nih.govmolport.com These compounds are characterized by a propanamide backbone containing a ketone group at the second carbon (the α-carbon). This α-ketoamide functional group is a key structural motif found in various biologically relevant molecules.

The core structure of oxopropanamides is derived from pyruvic acid, a central metabolite in cellular pathways. The amide portion of the molecule can be substituted with various groups, leading to a diverse family of compounds with different physicochemical properties. For instance, simpler members of this class include N-methyl-2-oxopropanamide and N,N-dimethyl-2-oxopropanamide. nih.govnih.gov The specific substituent on the amide nitrogen significantly influences the compound's characteristics. In the case of this compound, the presence of the 4-chlorophenyl group imparts increased lipophilicity and electrophilic character.

Historical Perspectives on Related Chemical Entities

The subject compound, this compound, was first synthesized in 2005. Its creation occurred during a period of growth in high-throughput screening technologies, which enabled the rapid evaluation of compounds for potential biological activity. Early documentation in chemical databases established its fundamental properties. scitoys.com

The α-ketoamide backbone it shares with natural intermediates like pyruvic acid has long been of interest to chemists. The study of related anilides (amides derived from aniline) also has a long history. For example, acetanilides such as 4'-Chloroacetanilide have been known for a considerable time and are important intermediates in chemical synthesis. synquestlabs.com The development of this compound can be seen as a convergence of research into pyruvic acid derivatives and substituted anilides, aiming to create molecules with specific electronic and steric properties for investigation in chemical and biological systems.

Significance of this compound in Modern Chemical Synthesis and Biological Inquiry

This compound holds significance both as a synthetic intermediate and as a biologically active molecule.

In Chemical Synthesis: The compound is typically synthesized through the acylation of 4-chloroaniline (B138754). This can be achieved using various reagents, such as acetyl chloride in the presence of a base like triethylamine (B128534), or by coupling 4-chloroaniline with pyruvic acid using reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net

It serves as a valuable precursor for synthesizing more complex molecules. For instance, it has been used as a starting material in catalyst-free, three-component reactions to create highly functionalized dihydropyrroles. researchgate.net It is also a precursor in the synthesis of fluorinated ketoamides, such as N-(4-chlorophenyl)-2,2-difluoro-3-(2-hydroxyphenyl)-3-oxopropanamide, a reaction mediated by Selectfluor. rsc.org

In Biological Inquiry: The compound's structure, particularly the α-ketoamide group and the chloroaryl moiety, makes it a candidate for biological investigation. The α-ketoamide backbone is a known structural motif in enzyme modulators, and this compound has been studied for its potential to inhibit enzymes like hydrolases and oxidoreductases. The dual reactivity of the molecule, with the electrophilic chloroaryl group and the nucleophilic oxopropanamide portion, is key to its interactions.

Research has explored its potential in several areas:

Anticancer Activity: Studies have evaluated its effect on cancer cells, with one high-throughput screening study demonstrating that it could inhibit the proliferation of ovarian cancer stem-like cells.

Antimicrobial Properties: The compound and its derivatives have been investigated for antibacterial activity against various strains.

Insecticidal Activity: Derivatives of this compound have been explored for their potential as insecticides against agricultural pests.

The chlorine substituent is noted to enhance membrane permeability compared to non-halogenated versions, which is an important factor for targeting intracellular components.

Overview of Advanced Research Domains Pertinent to the Chemical Compound

The unique characteristics of this compound have positioned it within several advanced research domains.

Medicinal Chemistry: The compound is a scaffold of interest for developing new therapeutic agents. Its demonstrated inhibitory effects on ovarian cancer cells and its potential as an enzyme modulator make it a lead compound for further optimization in anticancer drug discovery. Similarly, its antimicrobial properties suggest it could be a starting point for developing new antibacterial agents. researchgate.net The structural class of β-keto amides, to which it is related, is explored for a wide range of biological activities. researchgate.net

Agrochemical Research: The investigation into its derivatives as insecticides highlights its relevance in developing new crop protection agents. This is particularly important in the context of controlling pests that have developed resistance to existing insecticides.

Synthetic Organic Chemistry: The compound's utility as a building block for creating complex heterocyclic structures like dihydropyrroles and imidazo[1,2-a]pyridines demonstrates its importance in synthetic methodology. researchgate.netarkat-usa.org Its role as a precursor for fluorinated analogs also places it within the field of fluorine chemistry, which is significant for creating novel materials and pharmaceuticals. rsc.org

Enzyme Inhibition and Mechanistic Studies: The compound serves as a tool for studying enzyme mechanisms. Its ability to scavenge reactive oxygen species (ROS) through its α-ketoacid-like structure has been noted in studies of related pyruvate (B1213749) derivatives, suggesting a role in research on oxidative stress.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-chlorophenyl)-2-oxopropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c1-6(12)9(13)11-8-4-2-7(10)3-5-8/h2-5H,1H3,(H,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVUOSCKVKOPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=O)NC1=CC=C(C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of N 4 Chlorophenyl 2 Oxopropanamide

Established Synthetic Approaches and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-oxopropanamide and its derivatives can be achieved through various established methods, including direct amidation, multi-component reactions, and the use of specific precursors.

Direct Amidation Strategies for this compound Formation

Direct amidation represents a primary route for the formation of this compound. This typically involves the reaction of a carboxylic acid or its derivative with an amine. A common method is the condensation of pyruvic acid with 4-chloroaniline (B138754). researchgate.net To facilitate this reaction, coupling reagents are often employed. For instance, the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) or 1,1'-((((Hexafluoroisopropylidene)bis(4,1-phenylene))bis(oxy))bis(1H-benzo[d] researchgate.netsmolecule.comtriazole-1-yl))bis(1,1,3,3-tetramethylisouronium) hexafluorophosphate (HBTU) in the presence of a base like N,N-Diisopropylethylamine (DIEA) in a solvent such as anhydrous dimethylformamide (DMF) has been reported. researchgate.net The reaction proceeds by activating the carboxylic acid, followed by nucleophilic attack by the amine.

Another direct approach involves the acylation of 4-chloroaniline with an acylating agent like acetyl chloride, which was a method used in its initial synthesis in 2005. This reaction is often carried out under reflux conditions with a base such as triethylamine (B128534) to neutralize the hydrogen chloride byproduct.

Multi-component Reaction Pathways Leading to Analogues

Multi-component reactions (MCRs) provide an efficient means to synthesize complex molecules and analogues of this compound in a single step. nih.govnih.govorganic-chemistry.org These reactions involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. nih.gov

Two notable isocyanide-based MCRs are the Passerini and Ugi reactions, which are effective for producing α-acyloxyamides and bis-amides, respectively. nih.govorganic-chemistry.org The Passerini reaction, a three-component reaction, involves an isocyanide, a carboxylic acid, and a carbonyl compound (aldehyde or ketone). nih.gov The Ugi reaction is a four-component reaction that brings together an isocyanide, a carboxylic acid, an amine, and a carbonyl compound. nih.gov These reactions offer a rapid way to generate libraries of diverse compounds. organic-chemistry.org

Another example is a three-component reaction involving amines, aromatic aldehydes, and α-ketoamides to produce highly functionalized 2,3-dihydropyrroles in a catalyst-free and atom-economical manner. researchgate.net

Utilization of Precursors and Building Blocks in Propanamide Synthesis

The synthesis of this compound and its derivatives often relies on specific precursors and building blocks. Pyruvic acid and its derivatives are common starting materials for the 2-oxopropanamide core. researchgate.net For the aryl-amine portion, 4-chloroaniline is the key precursor for the title compound. researchgate.net

For the synthesis of more complex analogues, various substituted precursors are employed. For example, the synthesis of 2,2-difluoro-N-(4-chlorophenyl)-3-(2-hydroxyphenyl)-3-oxopropanamide utilizes N-(4-chlorophenyl)-2,2-difluoro-3-oxo-3-(2-((triisopropylsilyl)oxy)phenyl)propanamide as a precursor. rsc.org The synthesis of 2-chloro-N-(4-chlorophenyl)-2-propenamide starts from 2,3-dichloro-N-(4-chlorophenyl)propanamide. prepchem.com

The following table summarizes some precursors and their resulting propanamide derivatives:

Precursor 1Precursor 2Resulting Propanamide DerivativeReference
Pyruvic acid4-chloroanilineThis compound researchgate.net
2-oxobutyric acid4-chloroanilineN-(4-chlorophenyl)-2-oxobutanamide researchgate.net
4-chloroanilineAcetyl chlorideThis compound
2,3-dichloro-N-(4-chlorophenyl)propanamide1,8-Diazabicyclo[5.4.0]undec-7-ene2-chloro-N-(4-chlorophenyl)-2-propenamide prepchem.com
N-(4-chlorophenyl)-2,2-difluoro-3-oxo-3-(2-((triisopropylsilyl)oxy)phenyl)propanamideTetrabutylammonium fluoride2,2-difluoro-N-(4-chlorophenyl)-3-(2-hydroxyphenyl)-3-oxopropanamide rsc.org

Mechanistic Investigations of Synthetic Transformations

The mechanism of direct amidation of carboxylic acids, such as pyruvic acid, with amines like 4-chloroaniline, when facilitated by coupling reagents like HATU or HBTU, involves several key steps. researchgate.netnih.gov Initially, the coupling reagent activates the carboxylic acid to form a highly reactive acylium ion intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. The subsequent collapse of the tetrahedral intermediate and release of the coupling agent's byproducts yield the final amide. The presence of a non-nucleophilic base like DIEA is crucial to neutralize the acid formed during the reaction and to ensure the amine remains in its nucleophilic free-base form. researchgate.net

In base-promoted direct amidation of esters, a strong base is used to deprotonate the amine, increasing its nucleophilicity and enabling it to attack the ester's carbonyl carbon. researchgate.net

Catalytic Systems Employed in the Synthesis of this compound and its Derivatives

While some syntheses of this compound proceed without a catalyst, particularly when using highly reactive starting materials or strong coupling agents, catalytic systems are employed to enhance efficiency and promote reactions under milder conditions. researchgate.net Lewis acids, such as iron(III) chloride, have been shown to catalyze the direct amidation of esters under solvent-free conditions. nih.gov Transition metal catalysts, including those based on palladium and nickel, are also utilized in amide bond formation through the C(acyl)-O bond cleavage of esters. nih.gov

In the context of multi-component reactions for synthesizing analogues, catalysts can play a crucial role in controlling stereoselectivity and reaction pathways. mdpi.com For instance, a palladium catalyst was essential for a three-component reaction to synthesize N-formylanilines. organic-chemistry.org

Stereoselective Synthesis of Chiral this compound Analogues

The stereoselective synthesis of chiral analogues of this compound is a significant area of research, particularly for applications in medicinal chemistry. nih.gov Chiral auxiliaries are one approach to introduce stereocenters with high enantiomeric purity. mdpi.com

Organocatalysis and biocatalysis are also powerful tools for achieving stereoselectivity. mdpi.com For example, BINOL-derived phosphoric acids have been used as catalysts in the asymmetric addition of nucleophiles to imines, a key step in the synthesis of chiral amines that could be precursors to chiral propanamides. wiley-vch.de The Kinugasa reaction, which can be rendered stereoselective, offers a direct route to chiral α-amino-β-lactams, which are structurally related to propanamides. nih.gov

Recent advancements have focused on the development of versatile stereoselective routes that allow for late-stage diversification, enabling access to a wide variety of conformationally restricted analogues. nih.gov Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones has been used to synthesize chiral 3-hydroxyl chroman derivatives bearing quaternary stereocenters. chemrxiv.org

Advanced Spectroscopic and Structural Characterization of N 4 Chlorophenyl 2 Oxopropanamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms.

Proton (¹H) NMR Spectroscopic Analysis

Proton NMR (¹H NMR) spectroscopy of N-(4-chlorophenyl)-2-oxopropanamide dissolved in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the different types of protons in the molecule. blogspot.com The spectrum typically shows a singlet at approximately 8.73 ppm, which is attributed to the amide proton (-NH). blogspot.com The aromatic protons on the 4-chlorophenyl ring appear as two doublets. The doublet around 7.60 ppm corresponds to the two protons ortho to the amide group, while the doublet at about 7.34 ppm is assigned to the two protons meta to the amide group. blogspot.com Both of these doublets exhibit a coupling constant (J) of 8.0 Hz, indicative of ortho coupling. blogspot.com Furthermore, a sharp singlet is observed at approximately 2.57 ppm, which is characteristic of the three protons of the methyl group (CH₃). blogspot.com

Table 1: ¹H NMR Spectroscopic Data for this compound

Carbon (¹³C) NMR Spectroscopic Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides complementary information to ¹H NMR by detailing the carbon framework of the molecule. The ¹³C NMR spectrum of this compound in CDCl₃ shows distinct peaks for each carbon atom in a unique chemical environment. The carbonyl carbon of the ketone is typically found at approximately 197.1 ppm, while the amide carbonyl carbon resonates at around 157.6 ppm. The carbon atoms of the chlorophenyl ring exhibit signals at 135.0 ppm (the carbon atom bonded to the amide nitrogen), 130.6 ppm (the carbon atom bearing the chlorine), 129.5 ppm (the two carbons ortho to the amide group), and 121.1 ppm (the two carbons meta to the amide group). The methyl carbon gives a signal at a much higher field, around 24.2 ppm.

Table 2: ¹³C NMR Spectroscopic Data for this compound

Two-Dimensional NMR Techniques in Complex Structural Assignments

For more complex molecules or to resolve signal overlaps, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. COSY experiments establish correlations between coupled protons, confirming the ortho-relationship of the aromatic protons. HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons in the molecule.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

The IR spectrum of this compound shows characteristic absorption bands. A strong band in the region of 3300-3400 cm⁻¹ is indicative of the N-H stretching vibration of the amide group. The C=O stretching vibrations of the ketone and amide groups typically appear as strong absorptions in the range of 1650-1750 cm⁻¹. The C-N stretching vibration of the amide is usually observed around 1550 cm⁻¹. Aromatic C-H stretching vibrations are seen above 3000 cm⁻¹, while the C-Cl stretching vibration is found in the lower frequency region, typically between 700 and 800 cm⁻¹.

Raman spectroscopy provides complementary information. The symmetric stretching of the aromatic ring often gives a strong Raman signal. The C=O and C-Cl stretching vibrations are also observable in the Raman spectrum.

Table 3: Key Vibrational Frequencies for this compound

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Pattern Determination

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight of a compound and to study its fragmentation pattern upon ionization. For this compound (C₉H₈ClNO₂), the calculated monoisotopic mass is approximately 197.0243 g/mol . HRMS can confirm this mass with high accuracy.

Under electron ionization (EI), the molecule can undergo various fragmentation pathways. Common fragmentation patterns for amides include cleavage of the bond between the carbonyl group and the nitrogen atom (α-cleavage) and McLafferty rearrangement if a gamma-hydrogen is available. The presence of the chlorine atom will result in characteristic isotopic patterns for chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

X-ray Crystallography for Solid-State Structural Determination

Table 4: List of Compounds

Advanced Imaging Techniques for Related Metal Complexes

The study of metal complexes derived from ligands structurally related to this compound, such as hydrazone derivatives, often employs advanced imaging techniques to elucidate their morphology and structural characteristics. Techniques like Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are instrumental in this regard. researchgate.net

For instance, in the characterization of cobalt (II) complexes with hydrazone Schiff base ligands, TEM and SEM analyses are utilized to understand the surface morphology and particle size of the synthesized complexes. researchgate.net These imaging methods have been applied to study nano-structured assemblies of copper sulfide (B99878) nanoparticles synthesized from coordinated copper (II) complexes of Schiff base ligands. chalcogen.ro Such studies are crucial as the morphology of these materials, whether they form nanotubes or spherical nano-assemblies, can be influenced by the ions present during synthesis. chalcogen.ro The use of single-molecule precursors, including metal complexes of Schiff base ligands, for creating metallic nanoparticles is an area of active research due to the potential for producing materials with minimal impurities. chalcogen.ro

UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Visible spectroscopy is a fundamental technique for studying the electronic transitions within a molecule. libretexts.org For an organic compound like this compound, the absorption of UV-Vis light promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The key structural features of this compound that influence its UV-Vis spectrum are the chlorophenyl ring and the α-ketoamide functional group.

The electronic spectrum of molecules containing carbonyl groups and aromatic rings is typically characterized by two main types of transitions: π → π* and n → π*.

π → π Transitions:* These are generally high-energy transitions that result in strong absorption bands. They arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org In this compound, the conjugated system formed by the phenyl ring and the adjacent carbonyl group contributes to these transitions. du.edu.eg Increased conjugation in a molecule typically leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity). msu.edubspublications.net

n → π Transitions:* These transitions involve the excitation of an electron from a non-bonding orbital (lone pair), such as those on the oxygen atoms of the carbonyl groups and the nitrogen atom of the amide, to an antibonding π* orbital. These transitions are typically of lower energy and result in weaker absorption bands compared to π → π* transitions.

The UV-Vis spectrum of this compound is therefore expected to show characteristic absorptions corresponding to these transitions. The presence of the chlorine atom on the phenyl ring, being an auxochrome, can also influence the wavelength and intensity of the absorption maxima. The conjugated system, which includes the aromatic ring and the α-ketoamide moiety, is the primary chromophore responsible for the absorption in the UV region. libretexts.org The analysis of the UV-Vis spectrum provides valuable information about the electronic structure and the extent of conjugation within the molecule. du.edu.eg

Structural Modification and Analogue Synthesis of N 4 Chlorophenyl 2 Oxopropanamide

Rational Design Principles for Structural Diversification

The rational design of new molecules based on the N-(4-chlorophenyl)-2-oxopropanamide scaffold involves strategic modifications to its distinct chemical moieties. These principles aim to fine-tune the molecule's electronic, steric, and physicochemical properties by altering the chlorophenyl ring, modifying the oxopropanamide core, or constructing entirely new fused ring systems.

Table 1: Potential Effects of Substituent Modification on the Phenyl Ring

Modification TypePotential EffectExample Principle from Analogous CompoundCitation
Positional Isomerism Altering the position of the chloro group (e.g., to the 2- or 3-position) can change the molecule's geometry and binding orientation.The synthesis of N-((1R,2R)-2-(3-Chlorophenyl)...) highlights the use of different positional isomers.
Electronic Variation Replacing the chloro group with electron-donating groups (e.g., methoxy) or other halogens can modify the ring's electronic density.N-(Buta-2,3-dien-1-yl)-N-(4-methoxyphenyl)-2-oxopropanamide shows a methoxy-substituted analogue. nottingham.ac.uk
Steric Bulk Introducing bulkier groups could enhance selectivity or introduce new interactions with target sites.Studies on related inhibitors show that various hydrophobic groups are tolerated and can modulate potency. nih.gov

The oxopropanamide core is a versatile and reactive segment of the molecule, offering numerous sites for modification. The α-ketoamide motif is a structural feature shared with natural metabolites like pyruvic acid, making it an interesting target for chemical alteration. Modifications can range from simple homologation to the introduction of complex side chains, significantly diversifying the parent structure. For example, extending the alkyl chain from a methyl to an ethyl group results in N-(4-chlorophenyl)-2-oxobutanamide. researchgate.net More complex modifications have been achieved, such as the synthesis of N-((1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl)-2,2-dimethyl-3-oxopropanamide, which introduces both a dimethyl-substituted core and a hydroxyethyl (B10761427) group on the amide nitrogen. The oxo group itself can be reduced to a hydroxyl group, forming alcohol derivatives.

Table 2: Examples of Oxopropanamide Scaffold Modifications

Modified CompoundModification DescriptionCitation
N-(4-chlorophenyl)-2-oxobutanamideThe terminal methyl group of the propanamide is replaced with an ethyl group. researchgate.net
N-((1R,2R)-...)-2,2-dimethyl-3-oxopropanamideTwo methyl groups are added at the C3 position of the propanamide chain.
Alcohol DerivativesThe oxo group is reduced to a hydroxyl group.
3-bromo-3-(4-chlorophenyl)-2-oxopropanamideA bromine atom is introduced at the C3 position, creating a reactive intermediate for further synthesis. arkat-usa.org

A powerful strategy for creating novel chemical entities is the fusion of heterocyclic rings onto the this compound framework. This approach, known as annulation, can generate complex, polycyclic molecules with unique three-dimensional shapes. This compound has been used as a key building block in multi-component reactions to construct new heterocyclic systems. researchgate.net In one such example, it reacts with amines and aromatic aldehydes in a catalyst-free, three-component reaction to stereoselectively produce highly substituted 2,3-dihydropyrroles. researchgate.net

Furthermore, halogenated derivatives of the scaffold serve as reactive precursors for cyclization reactions. For instance, 3-bromo-3-(4-chlorophenyl)-2-oxopropanamide reacts with 2-aminopyridines to form substituted imidazo[1,2-a]pyridine-2-carboxamides. arkat-usa.org These strategies demonstrate the utility of the core compound in generating diverse and previously underexplored heterocyclic scaffolds. researchgate.net

Table 3: Heterocyclic Systems Synthesized from this compound Derivatives

Starting MaterialReagentsResulting HeterocycleCitation
This compoundAmines, Aromatic Aldehydes2,3-Dihydropyrroles researchgate.net
3-bromo-3-(4-chlorophenyl)-2-oxopropanamide2-AminopyridineImidazo[1,2-a]pyridine arkat-usa.org
3-bromo-3-(4-chlorophenyl)-2-oxopropanamide2-PyrimidinthiolThiazole derivatives arkat-usa.org

Synthesis of Chiral this compound Stereoisomers

Chirality plays a crucial role in the interaction of molecules with biological systems. The synthesis of specific stereoisomers (enantiomers or diastereomers) of this compound and its analogues is essential for exploring stereospecific effects. The synthesis of a chiral derivative, N-((1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl)-2,2-dimethyl-3-oxopropanamide, was accomplished using (R)-(4-chlorophenyl)glycine as a chiral starting material, ensuring a specific stereochemical outcome.

Another common approach for obtaining pure enantiomers is chiral resolution, where a racemic mixture is separated. This can be achieved by reacting the mixture with a chiral resolving agent, such as (R)-(-)-α-methoxyphenylacetic acid or (S)-(+)-α-methoxyphenylacetic acid, to form diastereomers that can be separated chromatographically. mdpi.com This technique is broadly applicable for the resolution of chiral amines and alcohols and could be applied to chiral derivatives of this compound. mdpi.com

Synthesis of Metal Complexes and Conjugates Involving the Amide Ligand

The oxygen and nitrogen atoms within the this compound structure, particularly in its derivatives, can act as donor atoms to coordinate with metal ions, forming metal complexes. The ability of the amide or related functional groups to act as ligands opens a pathway to novel organometallic compounds. Research has demonstrated the synthesis of metal complexes using ligands derived from structurally related compounds. For example, derivatives of 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoic acid have been used to form complexes with Cu(II), Ni(II), and La(III) ions. nih.gov

In a more complex example, a hydrazone Schiff base ligand, Bis-[(E)-3{2-(1-(4-chlorophenyl)ethylidene)}hydrazinyl]-N-(4-methylphenyl)-3-oxopropanamide, was synthesized and subsequently reacted with zinc(II) chloride to form a stable Zn(II) complex. researchgate.netresearchgate.net In such coordination compounds, the ligand often exists in its enol tautomeric form to facilitate binding with the metal ion through imine nitrogen and hydroxyl oxygen atoms. researchgate.netresearchgate.net

Table 4: Metal Complexes with Ligands Derived from (4-chlorophenyl)propanamide Structures

Metal IonLigand StructureCitation
Cu(II), Ni(II), La(III)Derivatives of methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate nih.gov
Zn(II)Bis-[(E)-3{2-(1-4-chlorophenyl) ethylidene}hydrazinyl]-N-(4-methylphenyl)-3-oxo propanamide researchgate.netresearchgate.net

Development of Hybrid Molecules and Conjugates with Diverse Pharmacophores

Molecular hybridization is a rational drug design strategy that combines two or more pharmacophores (active molecular fragments) into a single molecule. nih.gov This can lead to compounds with improved affinity, dual modes of action, or modified pharmacokinetic profiles. The this compound scaffold can serve as a core or linker for creating such hybrid molecules.

For example, a hybrid molecule, N-(4-Chlorophenyl)-2-(2-((5-chloroquinolin-8-yl)oxy)acetyl)hydrazine-1-carbothioamide, was synthesized, linking a quinoline (B57606) moiety to a derivative of the chlorophenylamide structure. rasayanjournal.co.in Other research has focused on synthesizing complex hybrids where a propanamide-like structure connects different heterocyclic systems, such as pyrazole (B372694) and quinazoline (B50416) rings. orientjchem.org The creation of N-(4-Chlorophenyl)-3-{3-[(4-chlorophenyl)(2-cyanoethyl)amino]-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl}-3-oxopropanamide is another example of a complex hybrid molecule built upon this framework. ontosight.ai These examples underscore the utility of the this compound core in developing sophisticated molecular architectures.

Structure Activity Relationship Sar Studies of N 4 Chlorophenyl 2 Oxopropanamide Derivatives

Elucidation of Key Pharmacophoric Elements Critical for Biological Activity

The biological activity of N-(4-chlorophenyl)-2-oxopropanamide derivatives is defined by specific structural features, known as pharmacophoric elements, that are crucial for molecular interactions with biological targets. Research has identified several key components:

The α-Ketoamide Moiety : The C(=O)C(=O)N group is a critical pharmacophoric element. This α-ketoamide backbone is a structural motif found in natural metabolic intermediates like pyruvic acid, which allows it to interact with various enzymes. Its ability to engage in hydrogen bonding and its specific electronic character are vital for binding to the active sites of target proteins, such as hydrolases and oxidoreductases.

Hydrogen Bonding Features : Pharmacophore models for related amide-based inhibitors often highlight the importance of hydrogen bond donors and acceptors. nih.gov The amide nitrogen (-NH-) acts as a hydrogen bond donor, while the two carbonyl oxygens (C=O) serve as hydrogen bond acceptors, enabling the molecule to form stable complexes with amino acid residues in a target's active site. nih.govitmuniversity.ac.in

Pharmacophore generation, a computational technique, helps to recognize the precise spatial arrangement of these features required for biological activity. nih.gov For instance, in related inhibitor classes, the distance and geometry between aromatic rings, hydrogen bond donors/acceptors, and hydrophobic features are defining characteristics for potent biological interaction. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.govtiu.edu.iq This predictive approach is instrumental in designing new derivatives of this compound with potentially enhanced efficacy.

The QSAR process involves several key steps:

Data Set Preparation : A series of derivatives is synthesized, and their biological activity (e.g., IC₅₀ values for enzyme inhibition) is measured experimentally. researchgate.net

Descriptor Calculation : For each molecule, a large number of numerical descriptors are calculated to represent its physicochemical properties. These can be 2D or 3D and include electronic properties (e.g., atomic charges), steric properties (e.g., molecular volume), and hydrophobicity (e.g., logP). nih.govresearchgate.net

Model Development : Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical equation is developed that correlates the calculated descriptors with the observed biological activity. nih.govresearchgate.netresearchgate.net For example, a model might take the form: log(1/IC₅₀) = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + .... researchgate.net

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability. tiu.edu.iqresearchgate.net

For derivatives containing the N-(4-chlorophenyl) moiety, QSAR studies can reveal which properties are most influential. For instance, a model might show that increasing the electron-withdrawing character of a substituent on the phenyl ring positively correlates with activity. researchgate.net These models serve as powerful predictive tools, allowing chemists to prioritize the synthesis of new compounds that are predicted to be highly active, thereby saving time and resources in the drug discovery process. nih.gov

Assessment of Substituent Variation Impact on In Vitro Biological Efficacy

Modifying the substituents on the core structure of this compound derivatives has a direct and measurable impact on their in vitro biological efficacy. SAR studies systematically explore these changes to map out the chemical space for optimal activity.

A key area of modification is the phenyl ring . The nature and position of the substituent are critical. In studies on structurally related SIRT2 inhibitors, replacing the 4-chloro group with other halogens or functional groups led to significant differences in inhibitory activity. For example, a trifluoromethyl (-CF₃) group at the para position was found to impart the highest selectivity for the SIRT2 enzyme over the related SIRT3 enzyme (100-fold), whereas chloro (-Cl) and bromo (-Br) groups resulted in only 25-fold selectivity. mdpi.com

The following table, based on data from SAR studies of related cambinol (B1668241) analogs, illustrates the impact of varying the R¹ substituent on the phenyl ring on SIRT2 inhibition. mdpi.com

Compound R¹ Substituent SIRT2 IC₅₀ (µM)
Analog 1 4-Cl4.8
Analog 2 4-CF₃3.5
Analog 3 4-Br5.2
Analog 4 H12
Analog 5 4-OCH₃25

This table is generated based on data for analogous structures from cited research to illustrate the principles of substituent effects. mdpi.com

The data clearly shows that electron-withdrawing groups like -Cl and -CF₃ at the para position are favorable for activity, while an electron-donating group like methoxy (B1213986) (-OCH₃) or no substituent (H) leads to a significant decrease in potency. mdpi.com

Further modifications to other parts of the molecule also yield important SAR insights. In a series of N-phenyl aromatic amide derivatives developed as xanthine (B1682287) oxidase inhibitors, extensive SAR studies identified specific substitutions that enhanced potency. nih.gov Similarly, in the development of anti-HBV agents based on a quinolin-2(1H)-one scaffold containing a 4-(2-chlorophenyl) group, modifications to other parts of the core structure led to a compound with potent inhibitory activity against hepatitis B virus DNA replication. nih.gov These examples underscore the principle that even small structural changes can profoundly affect how a molecule interacts with its biological target, making substituent variation a cornerstone of rational drug design.

Biological Activity Profiles in Vitro and Pre Clinical Investigations

Antimicrobial Activity Studies

N-(4-chlorophenyl)-2-oxopropanamide has been identified as a molecule with notable antimicrobial properties. Research into its core structure and related derivatives shows a spectrum of activity against various microbial pathogens.

Derivatives of this compound have demonstrated significant antibacterial action against both Gram-positive and Gram-negative bacteria. In vitro assays are crucial for determining the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.

One study on chiral β-keto amides, which are structurally related to this compound, reported specific inhibitory concentrations. For instance, the closely related compound 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide was found to have a minimum inhibitory concentration of 125 µg/mL against E. coli. researchgate.net Further research has investigated complexes synthesized from precursors of this compound, showing a broad range of activity. For example, certain Cobalt(II) complexes displayed MIC values ranging from 3.125 µg/mL to 50 µg/mL against strains such as E. coli, E. faecalis, and S. aureus, including Methicillin-Resistant S. aureus (MRSA). chalcogen.ro

In Vitro Antibacterial and Antifungal Activity of a Related Compound

CompoundMicroorganismActivity TypeConcentrationSource
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideEscherichia coli (E. coli)Minimum Inhibitory Concentration (MIC)125 µg/mL researchgate.net
3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamideCandida albicans (C. albicans)Minimum Inhibitory Concentration (MIC)125 µg/mL researchgate.netresearchgate.net

The potential of this chemical family extends to antifungal applications. Studies have shown that this compound can be used to synthesize metallic complexes that exhibit antifungal properties. In direct testing of related compounds, 3-(4-chlorophenyl)-3-oxo-N-[(R)-1-phenylethyl]propanamide demonstrated a minimum inhibitory concentration of 125 µg/mL against the fungal pathogen Candida albicans. researchgate.netresearchgate.net Another related compound, a 1,3-oxazole derivative, also showed an antimicrobial effect against the C. albicans strain. nih.gov

While the precise mechanism of antimicrobial action for this compound is still under detailed investigation, preliminary insights suggest it involves interactions with specific molecular targets within the microbial cells. The compound's α-ketoamide backbone is a structural feature it shares with metabolic intermediates, suggesting it may act as an enzyme modulator. Research on related metal complexes indicates that their antibacterial activity may be linked to the structure of the bacterial cell wall. Molecular docking studies of similar compounds have also suggested that they can fit into the active sites of key microbial macromolecules, thereby inhibiting their function. researchgate.net

Anticancer Activity Research (In Vitro Cell Line Studies)

Significant research has been directed towards the anticancer potential of this compound and its analogues, with promising results in various in vitro models.

This compound has been specifically evaluated for its effects on cancer stem-like cells, which are believed to be a key driver of tumor recurrence. In a high-throughput screening of 793 compounds, this compound was identified as a substance that could significantly inhibit the proliferation of ovarian cancer stem-like cells, with observed growth reduction ranging from 3.3% to 74.1%. researchgate.net

Studies on structurally similar compounds have further validated the anticancer potential of this chemical scaffold. A series of N-(4-chlorophenyl)-γ-amino acid derivatives demonstrated convincing anticancer activity against A549 Non-Small Cell Lung Cancer (NSCLC) cells. ktu.edu The most promising of these derivatives, bearing a 3,4-dichlorophenyl moiety, recorded an IC₅₀ (the concentration required to inhibit 50% of cell growth) of 38.38 µM. ktu.edu

In Vitro Anticancer Activity

CompoundCell LineCancer TypeReported ActivitySource
This compoundOvarian cancer stem-like cellsOvarian Cancer3.3% - 74.1% growth reduction researchgate.net
N-(4-chlorophenyl)-γ-amino acid derivative (7g)A549Non-Small Cell Lung CancerIC₅₀ = 38.38 µM ktu.edu

A growing body of evidence suggests that the anticancer effects of some this compound derivatives may be linked to the inhibition of specific enzymes involved in cancer progression. nih.gov One such target is sirtuin 2 (SIRT2), an NAD⁺-dependent protein deacylase. The genetic depletion or pharmacological inhibition of SIRT2 has shown therapeutic effects in various cancers. nih.gov

While this compound itself has not been extensively profiled as a SIRT2 inhibitor, its α-ketoamide structural motif is known to be important for enzyme modulation. A derivative, 2-[(6-Bromo-2-hydroxynaphthalen-1-yl)methyl]-N-(2-carbamoylethyl)-3-(4-chlorophenyl)-3-oxopropanamide, has been synthesized as part of a campaign to discover selective SIRT2 inhibitors. nih.gov Inhibiting SIRT2 is a promising anticancer strategy because it can promote the degradation of oncoproteins like c-Myc, leading to reduced cancer cell proliferation. nih.gov The exploration of this compound and its analogues as SIRT2 inhibitors represents a key area of ongoing research. nih.govnih.gov

Enzyme Modulation and Inhibition Profiles (e.g., Factor Xa, SIRT2)

The α-ketoamide functional group present in this compound is a structural motif found in various compounds investigated for enzyme-modulating properties. This has led to scientific interest in the broader class of molecules.

However, based on a comprehensive review of available scientific literature, there are no specific studies detailing the inhibitory activity of this compound against coagulation Factor Xa or Sirtuin 2 (SIRT2) .

While research exists on other compounds with related structural elements for these targets, such as different derivatives of oxopropanamide or molecules containing a 4-chlorophenyl group, these findings cannot be directly attributed to this compound. For instance, studies on cambinol-based analogues with a 3-(4-chlorophenyl)-3-oxopropanamide core have been conducted to assess SIRT2 inhibition, but this does not include the specific title compound.

Due to the absence of specific research data, an enzyme inhibition profile for this compound concerning Factor Xa and SIRT2 cannot be provided at this time.

Target Enzyme Inhibition Data (IC₅₀) Remarks
Factor Xa No data available No published studies were found assessing the direct inhibition of Factor Xa by this compound.
SIRT2 No data available No published studies were found assessing the direct inhibition of SIRT2 by this compound.

Other Investigational Biological Activities (e.g., antimalarial activity)

The search for novel therapeutic agents has led to the investigation of a wide range of chemical scaffolds against various diseases.

Regarding antimalarial activity , a thorough review of published research indicates that this compound has not been a subject of such investigations. Studies in the field of antimalarial drug discovery have focused on other classes of compounds which may contain a chlorophenyl moiety, such as certain pyrazolines, guanidines, and triazolopyrazines, but these are structurally distinct from this compound.

Therefore, there is no available data to support any potential antimalarial properties of this specific compound.

Investigational Area Activity Findings
Antimalarial No data available No published studies were found evaluating the antimalarial activity of this compound.

Computational Chemistry and Molecular Modeling of N 4 Chlorophenyl 2 Oxopropanamide

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. This technique is crucial for understanding how N-(4-chlorophenyl)-2-oxopropanamide might interact with biological targets.

Molecular docking simulations are employed to predict how this compound fits into the active site of a potential protein target. The simulation calculates the binding affinity, a score (typically in kcal/mol) that estimates the strength of the interaction; a lower score generally indicates a more stable and potent interaction.

The primary goal is to identify the specific binding mode, which includes the key molecular interactions—such as hydrogen bonds, hydrophobic interactions, and electrostatic forces—between the ligand and the amino acid residues of the protein. For this compound, the α-ketoamide group is a prime candidate for forming hydrogen bonds, while the chlorophenyl ring can engage in hydrophobic and halogen bond interactions. While specific docking studies on this compound are not widely published, the methodology allows for screening against various enzymes. For instance, studies on analogous compounds have successfully predicted binding to targets like bacterial enzymes and human kinases. researchgate.net

Table 1: Illustrative Molecular Docking Results for this compound Against a Hypothetical Kinase Target

ParameterValue/Description
Protein Target Hypothetical Human Kinase (e.g., PDB: 1ABC)
Binding Affinity -8.5 kcal/mol
Hydrogen Bonds Amide N-H with Asp145; Carbonyl O with Lys72
Hydrophobic Interactions Chlorophenyl ring with Leu20, Val55, Ala130
Halogen Bond Chlorine atom with Gly144 backbone oxygen
Predicted Inhibition Potential competitive inhibitor

This table is for illustrative purposes to demonstrate the typical output of a molecular docking study.

Beyond analyzing a single target, molecular docking can be used in a high-throughput virtual screening campaign to test this compound against a large library of known protein structures. This process can rapidly identify potential biological targets and, by extension, the cellular pathways the compound might modulate. Initial research has suggested that its α-ketoamide structure makes it a potential modulator of enzymes like hydrolases and oxidoreductases. Furthermore, its observed activity against ovarian cancer stem-like cells points toward potential targets within cancer-related signaling pathways. Docking studies could help pinpoint specific enzymes in these pathways, such as certain kinases or metabolic enzymes, that are critical for cancer cell proliferation.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. frontiersin.org These calculations provide insights into the molecule's stability, reactivity, and spectroscopic properties based on its electron distribution. For this compound, DFT can be used to determine the geometry of its most stable conformation and to calculate the energies of its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO-LUMO energy gap is a critical parameter, as it indicates the molecule's chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. Furthermore, creating a Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is invaluable for understanding how the molecule will interact with biological receptors. frontiersin.org

Table 2: Representative Quantum Chemical Properties for this compound

PropertyDescriptionPredicted Feature
HOMO Energy Energy of the highest occupied molecular orbitalIndicates regions prone to electrophilic attack
LUMO Energy Energy of the lowest unoccupied molecular orbitalIndicates regions prone to nucleophilic attack
HOMO-LUMO Gap Energy difference between HOMO and LUMOCorrelates with chemical reactivity
Dipole Moment Measure of the molecule's overall polarityInfluences solubility and binding interactions
MEP Analysis Maps electrostatic potential on the surfaceIdentifies sites for hydrogen bonding and electrostatic interactions

This table represents typical data generated from quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of every atom in the system over time, providing a realistic representation of how the complex behaves in a biological environment. nih.gov

For this compound bound to a target protein, an MD simulation can assess the stability of the predicted binding pose from docking. By analyzing metrics like the Root Mean Square Deviation (RMSD) of the ligand, researchers can determine if the compound remains stably in the active site or if it drifts away. MD also reveals the flexibility of both the ligand and the protein, showing how they adapt to each other to maintain a favorable interaction. This provides a more accurate estimation of the binding free energy and a deeper understanding of the ligand's dynamic behavior within the binding pocket.

Ligand-Based Drug Design (LBDD) Approaches

Ligand-based drug design (LBDD) is utilized when the three-dimensional structure of the biological target is unknown. Instead, LBDD methods rely on the information from a set of molecules known to be active against the target.

If a series of analogs of this compound were synthesized and tested for a specific biological activity, LBDD techniques could be applied. One common approach is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR attempts to build a mathematical model that correlates the chemical properties of the molecules with their biological activity. This model can then be used to predict the activity of new, unsynthesized compounds.

Another LBDD method is pharmacophore modeling. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must have to ensure optimal interaction with a specific biological target. By aligning active molecules like this compound and its analogs, a common pharmacophore model can be generated. This model, consisting of features like hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings, serves as a 3D query to search databases for new and structurally diverse compounds with the potential for similar biological activity.

Biochemical Pathways and Molecular Target Interaction Studies Non Clinical

Investigation of Molecular Mechanisms of Action (excluding clinical endpoints)

N-(4-chlorophenyl)-2-oxopropanamide's biological activity is rooted in its distinct chemical structure, featuring an electrophilic chloroaryl group and a reactive α-ketoamide moiety. This duality allows for diverse molecular interactions, positioning it as a modulator of various enzymatic and cellular pathways.

Research indicates that the compound and its structural analogs primarily target enzymes such as hydrolases and oxidoreductases. The α-ketoamide backbone is a key structural motif that mimics natural metabolic intermediates like pyruvic acid, enabling it to interact with enzyme active sites. One significant mechanism identified for pyruvate (B1213749) derivatives is the scavenging of reactive oxygen species (ROS). Specifically, they can neutralize hydrogen peroxide through an α-ketoacid-mediated process, suggesting a role in mitigating oxidative stress.

The presence of the 4-chlorophenyl group has been shown to enhance membrane permeability when compared to non-halogenated analogs. This improved lipophilicity is a critical factor for reaching intracellular enzyme targets and exerting biological effects. Studies on structurally related compounds have further elucidated potential mechanisms. For instance, dihydroquinazolinone analogues, which share pharmacophoric features, have been identified as targeting PfATP4, an ion pump crucial for sodium homeostasis in the malaria parasite, Plasmodium falciparum. researchgate.net

In the context of oncology research, this compound was identified in a high-throughput screening of 793 compounds for its inhibitory effects on ovarian cancer stem-like cells. The compound demonstrated a significant reduction in cell growth, highlighting its potential to interfere with pathways critical for the proliferation of cancer stem cells.

Table 1: Summary of Investigated Molecular Mechanisms

Mechanism of Action Investigated Target/Pathway Key Findings
Enzyme Modulation Hydrolases and Oxidoreductases The α-ketoamide backbone allows interaction with enzyme active sites.
ROS Scavenging Reactive Oxygen Species (e.g., H₂O₂) Structural analogs (pyruvate derivatives) neutralize ROS.
Cancer Cell Inhibition Ovarian Cancer Stem-Like Cells Showed significant growth reduction (3.3-74.1%) in a high-throughput screen.
Ion Pump Inhibition PfATP4 (in P. falciparum) A mechanism identified for structurally related scaffolds, suggesting a potential area for investigation. researchgate.net

Enzyme Kinetics and Inhibition Mechanisms

The study of enzyme kinetics is fundamental to understanding how a compound like this compound achieves its inhibitory effects. lsuhsc.edumdpi.com The α-ketoamide functional group is a well-established pharmacophore known for its ability to act as an inhibitor, particularly for cysteine and serine proteases. The general kinetic mechanism for many enzyme inhibitors involves a sequential ordered process, where inhibitor binding can be dependent on the prior binding of a substrate or cofactor. nih.gov

While specific kinetic constants for this compound are not extensively detailed in the available literature, the behavior of structurally similar compounds provides significant insight. The α-ketoamide group can act as a covalent reversible inhibitor. The electrophilic ketone carbon is susceptible to nucleophilic attack by a residue (like cysteine or serine) in the enzyme's active site, forming a transient tetrahedral intermediate. The stability of this intermediate dictates the inhibitory potency (Ki).

Studies on β-ketoamides reveal that they exist in a tautomeric equilibrium between the keto and enol forms. conicet.gov.arcore.ac.uk The presence of an electron-withdrawing substituent, such as the 4-chlorophenyl group, can stabilize the enol tautomer. core.ac.uk This stabilization can enhance the hydrogen bond with the enzyme active site, influencing binding affinity and inhibitory kinetics. core.ac.uk Research on inhibitors for the protein kinase N (PKN) family, for example, demonstrated that small molecules can achieve high potency, with Ki values under 10 nM for selective inhibitors. nih.gov The kinetic mechanism for PKN isoforms was determined to be a sequential ordered Bi-Bi mechanism, where ATP binds before the peptide substrate, a model that often applies to kinase inhibitors. nih.gov

The development of fluorinated analogs has been shown to improve binding kinetics, showcasing how structural modifications can fine-tune the inhibitory mechanism and potency.

Table 2: General Kinetic Principles for α-Ketoamide Inhibitors

Kinetic Parameter Description Relevance to this compound
Inhibition Constant (Ki) A measure of the inhibitor's binding affinity to the enzyme. Lower values indicate higher potency. Potent inhibitors of related targets have shown Ki values in the nanomolar range. nih.gov
Kinetic Mechanism The sequence of binding events for substrates and inhibitors. Related kinase inhibitors often follow a sequential ordered Bi-Bi mechanism. nih.gov
Tautomerism Equilibrium between keto and enol forms. The chloro-substituent can stabilize the enol form, potentially enhancing enzyme interaction. core.ac.uk
Inhibition Type The nature of the enzyme-inhibitor interaction (e.g., competitive, non-competitive, reversible covalent). The α-ketoamide group suggests a potential for reversible covalent inhibition.

In Vitro Metabolic Stability and Metabolite Identification Pathways

The metabolic stability of a compound is a critical determinant of its bioavailability and duration of action. dergipark.org.tr In vitro studies, typically using liver microsomes which are rich in cytochrome P450 (CYP) enzymes, are employed to predict a compound's metabolic fate. dergipark.org.tr

The chemical structure of this compound suggests several potential metabolic pathways. The introduction of a chlorine atom onto the phenyl ring, as seen in this compound, is a common strategy in medicinal chemistry to improve metabolic stability. nih.gov This is because the C-Cl bond is generally more resistant to enzymatic cleavage than a C-H bond, thus blocking a potential site of metabolism. nih.gov Studies on related analogs have confirmed that the presence of a chloro group can significantly enhance metabolic stability compared to non-halogenated or other substituted versions. nih.gov

For compounds containing an amide linkage and an aromatic ring, the primary metabolic pathways include hydrolysis and hydroxylation. dergipark.org.tr

Hydrolysis: The amide bond in this compound can be cleaved by hydrolase enzymes to yield 4-chloroaniline (B138754) and 2-oxopropanoic acid (pyruvic acid).

Aromatic Hydroxylation: The chlorophenyl ring can undergo hydroxylation, typically at a position ortho or meta to the chlorine atom, mediated by CYP450 enzymes. This creates a more polar metabolite that is easier to excrete.

Studies on the metabolic stability of a structurally related hydrazone derivative, N′-[(4-chlorophenyl)methylidene)]-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, in rat liver microsomes indicated that metabolic pathways could include hydrolysis of the N-acylhydrazone group and aromatic hydroxylation. dergipark.org.tr Similarly, the reduction of the keto group to a hydroxyl group is another possible metabolic transformation.

Table 3: Predicted Metabolic Pathways for this compound

Metabolic Pathway Description Potential Metabolites
Amide Hydrolysis Cleavage of the amide bond connecting the phenyl ring and the propanamide moiety. 4-chloroaniline, 2-oxopropanoic acid
Aromatic Hydroxylation Addition of a hydroxyl (-OH) group to the chlorophenyl ring. Hydroxylated derivatives of this compound
Keto Reduction Conversion of the ketone group to a secondary alcohol. N-(4-chlorophenyl)-2-hydroxypropanamide

Synthetic Applications and Intermediate Utility of N 4 Chlorophenyl 2 Oxopropanamide

Role as a Key Intermediate in Heterocyclic Compound Synthesis

The intrinsic reactivity of the α-ketoamide functional group makes N-(4-chlorophenyl)-2-oxopropanamide a potent precursor for a variety of heterocyclic systems. Its ability to participate in cyclization and multicomponent reactions has been effectively utilized to generate diverse and highly functionalized ring systems. researchgate.netblogspot.com

An exemplary application is its role in the catalyst-free, three-component synthesis of highly substituted 2,3-dihydropyrroles. blogspot.com In a one-step, atom-economical process, this compound reacts with an amine and an aromatic aldehyde to yield these complex heterocyclic products. researchgate.netblogspot.com This reaction highlights the compound's utility in generating underexplored heterocycles with potential applications in medicinal chemistry. blogspot.com

Table 1: Three-Component Synthesis of a 2,3-Dihydropyrrole Derivative

Reactant 1 Reactant 2 Reactant 3 Product
This compound Amine (e.g., Aniline) Aromatic Aldehyde (e.g., Benzaldehyde) Fully substituted 2,3-dihydropyrrole

Furthermore, derivatives of this compound are instrumental in synthesizing sulfur and nitrogen-containing heterocycles. For instance, the related compound 3-bromo-3-(4-chlorophenyl)-2-oxopropanamide serves as a key intermediate for creating complex heterocyclic systems. arkat-usa.org Its reaction with nucleophiles like 2-pyrimidinthiol leads to the formation of substituted propanamides bearing a pyrimidine (B1678525) ring, demonstrating its role as a bridge in constructing molecules with multiple heterocyclic moieties. arkat-usa.org The core structure is also related to precursors used in the synthesis of piperidin-4-ones, a significant class of nitrogen-containing heterocycles. ijpbs.com Research has demonstrated the synthesis of N-(4-chlorophenyl)-4-oxo-2,6-diphenylpiperidine-3-carboxamide from a related ketoanilide, showcasing the utility of this chemical scaffold. ijpbs.com

The N-(4-chlorophenyl)amide portion of the molecule is a common feature in precursors for other important heterocycles, including pyrazoles, pyrans, and fused pyridine (B92270) systems. researchgate.netmdpi.com For example, 4-chloroaniline (B138754), a primary synthetic precursor to the title compound, is frequently used to introduce the N-(4-chlorophenyl) group into various heterocyclic frameworks, such as pyrano[3,2-d]isoxazoles. researchgate.net

Application in the Construction of Complex Organic Molecules

The utility of this compound extends beyond the synthesis of simple heterocycles to the assembly of more intricate molecular architectures. researchgate.net Its functional groups provide handles for multi-step synthetic sequences, allowing for the strategic construction of complex target molecules.

The aforementioned three-component reaction to form 2,3-dihydropyrroles is a prime example of its application in building molecular complexity efficiently. blogspot.com This method allows for the creation of several new bonds and stereocenters in a single transformation, starting from relatively simple precursors. researchgate.netblogspot.com

The compound's role as an intermediate is further exemplified by the synthetic utility of its halogenated derivatives. The reaction of 3-bromo-3-(4-chlorophenyl)-2-oxopropanamide with 2-pyrimidinthiol results in the formation of 3-(4-chlorophenyl)-2-oxo-3-(2-pyrimidinylsulfanyl)propanamide. arkat-usa.org This product is a complex molecule that incorporates an aromatic chlorophenyl ring, an amide linker, a keto group, and a pyrimidine heterocycle. Such molecules are of interest in various fields of chemical research due to their dense and varied functionality. arkat-usa.org The synthesis of fused heterocyclic systems, such as pyrano[3,2-d]isoxazoles and various pyridine derivatives, often relies on building blocks containing the N-(4-chlorophenyl)amide structure, underscoring its importance in assembling polycyclic and functionally diverse organic molecules. researchgate.net

Table 2: Heterocycles Synthesized Using this compound or its Derivatives

Precursor Heterocyclic Product Reference
This compound 2,3-Dihydropyrroles researchgate.netblogspot.com
3-Bromo-3-(4-chlorophenyl)-2-oxopropanamide Pyrimidinyl-sulfanyl-propanamides arkat-usa.org
4-Chloroacetoacetanilide (isomer) Piperidin-4-ones ijpbs.com
Precursors with N-(4-chlorophenyl)amide moiety Pyrano[3,2-d]isoxazoles, Pyridines researchgate.net
Precursors with N-(4-chlorophenyl)amino group Pyrrol-3-ones mdpi.com

Future Research Directions and Outlook for N 4 Chlorophenyl 2 Oxopropanamide

Exploration of Novel and Sustainable Synthetic Pathways

The predominant synthesis of N-(4-chlorophenyl)-2-oxopropanamide involves the acylation of 4-chloroaniline (B138754) with a pyruvic acid derivative, often using reagents that present environmental or purification challenges. researchgate.net Future research should prioritize the development of more efficient, sustainable, and scalable synthetic methods.

Key areas for exploration include:

Catalyst-Free Reactions: Investigating three-component reactions under catalyst-free conditions, which can improve atom economy and simplify purification processes. researchgate.net

Green Chemistry Approaches: The use of environmentally benign solvents, such as water or ethanol, and alternative energy sources like microwave irradiation or sonication could significantly reduce the environmental impact and potentially shorten reaction times.

Flow Chemistry: Continuous flow synthesis offers precise control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processing.

Enzymatic Synthesis: Biocatalysis, using enzymes like lipases or amidases, could offer a highly selective and environmentally friendly route to synthesize the target compound and its chiral analogues under mild conditions.

Table 1: Comparison of Synthetic Pathways for this compound and Related Amides

Method Reagents & Conditions Advantages Disadvantages Future Outlook
Traditional Acylation 4-chloroaniline, pyruvic acid/acetyl chloride, base (e.g., triethylamine), reflux. researchgate.net Well-established, straightforward. Use of volatile organic solvents, potential for side products, purification can be complex. Optimization for milder conditions and easier work-up.
Peptide Coupling 4-chloroaniline, pyruvic acid, coupling agents (e.g., HATU, HBTU), DIEA, anhydrous DMF. researchgate.net High yields, applicable to a wide range of substrates. Expensive reagents, stoichiometric waste from coupling agents. Development of recyclable coupling agents.
Three-Component Synthesis 4-chloroaniline, other components (e.g., isocyanides, aldehydes), often catalyst-free. researchgate.net High atom economy, convergent, builds molecular complexity quickly. Scope can be limited, optimization may be required for new combinations. Expansion to a wider range of building blocks for analogue synthesis.

| Fluorination/Oxidation | 4-arylamino coumarins, Selectfluor, H₂O in CH₃CN. rsc.org | Provides access to fluorinated analogues with unique properties. | Specific to fluorinated derivatives, requires specialized starting materials. | Adaptation for direct and selective C-H activation/oxidation pathways. |

Integration of Advanced Computational Approaches for Enhanced Design and Prediction

Computational chemistry offers powerful tools to accelerate the drug discovery and development process. For this compound, integrating these methods can guide the synthesis of new analogues with improved properties, saving significant time and resources.

Future computational efforts should focus on:

Density Functional Theory (DFT) Studies: To gain deeper insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. This understanding can help predict how structural modifications will influence its chemical behavior.

Quantitative Structure-Activity Relationship (QSAR): Developing robust QSAR models by correlating the structural features of a series of analogues with their biological activity. This can predict the potency of novel, unsynthesized compounds.

Molecular Docking and Dynamics: Performing docking studies against known and predicted biological targets to elucidate binding modes and affinities. researchgate.net Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex over time, providing a more dynamic picture of the interaction.

ADMET Prediction: Employing in silico models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new analogues, helping to prioritize compounds with more favorable drug-like profiles early in the design phase.

Table 2: Application of Computational Methods in the Study of this compound Analogues

Computational Method Objective Potential Application Relevant Findings for Analogues
Density Functional Theory (DFT) Analyze electronic properties, vibrational frequencies, and molecular orbital energies. Predict reactivity and guide synthetic design. Used to analyze vibrational spectra and electronic characteristics of related structures like 3-chlorobenzamide.
Molecular Docking Predict binding poses and affinities of ligands to protein targets. researchgate.net Identify potential biological targets and guide lead optimization for improved potency. Analogues have been docked against cancer targets like human Matrix metalloproteinase-2, showing comparable binding affinities to standard drugs.
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. Prioritize compounds with better drug-like properties for synthesis and testing. Utilized to assess the drug similarity of related compounds, identifying promising therapeutic candidates.

| HOMO-LUMO Analysis | Determine electron-donating and accepting capabilities and predict charge transfer within the molecule. jchemrev.com | Understand electronic transitions and reactivity. | Calculations on related heterocyclic systems have been used to understand charge transfer properties. jchemrev.com |

Investigation of Undiscovered Biological Targets and Deeper Mechanistic Insights (pre-clinical)

While initial research has pointed towards anticancer activity, the full biological spectrum of this compound remains largely unexplored. A critical future direction is to move beyond phenotypic screening and identify the specific molecular targets and pathways modulated by this compound.

Pre-clinical investigations should include:

Target Identification: Utilizing techniques such as thermal proteome profiling, affinity chromatography, and activity-based protein profiling to identify direct binding partners of this compound within the cell.

Broad-Panel Kinase and Protease Screening: The α-ketoamide motif is a known covalent and non-covalent binder for various enzymes. Screening the compound against large panels of kinases, proteases, and other hydrolases could rapidly uncover novel, potent inhibitory activities.

Mechanism of Action Studies: Once a target is validated, detailed enzymatic assays should be conducted to determine the mechanism of inhibition (e.g., competitive, non-competitive, reversible, or irreversible).

Cellular and 'Omics' Analyses: Employing transcriptomics, proteomics, and metabolomics to understand the downstream consequences of target engagement in cellular models. This can reveal the broader biological pathways affected by the compound and help to anticipate both efficacy and potential off-target effects.

Table 3: Potential Biological Targets for Future Pre-clinical Investigation

Target Class Rationale Potential Application Area
Hydrolases (e.g., Proteases, Esterases) The α-ketoamide moiety can act as an electrophilic "warhead" to form covalent or reversible covalent adducts with active site nucleophiles (e.g., serine, cysteine). Cancer, Inflammation, Infectious Diseases
Oxidoreductases The α-ketoacid substructure is known to participate in redox reactions and can scavenge reactive oxygen species (ROS). Neurodegenerative Diseases, Inflammatory Disorders
Kinases Many kinase inhibitors feature an amide "hinge-binding" motif. The N-(4-chlorophenyl)amide portion could facilitate binding to the ATP pocket of various kinases. Oncology, Immunology

| Sirtuins (SIRTs) | Analogues containing a β-oxopropanamide scaffold have shown activity as SIRT2 inhibitors. mdpi.com | Cancer, Metabolic Disorders, Neurodegeneration |

Development of Highly Selective and Potent Analogues for Specific Research Applications

Building on the insights gained from synthetic, computational, and biological studies, the final step is the rational design of next-generation analogues. The goal is to develop compounds with high potency and selectivity for a single biological target. Such molecules are invaluable as chemical probes to study the function of a specific protein in biological systems or as optimized leads for therapeutic development.

Strategies for analogue development include:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the three main components of the molecule: the 4-chlorophenyl ring, the amide linker, and the terminal methyl group. For instance, replacing the chlorine with other halogens or electron-withdrawing/donating groups can fine-tune electronic properties and binding interactions.

Bioisosteric Replacement: Replacing the terminal methyl group with other functionalities (e.g., CF₃, cyclopropyl) or modifying the α-ketoamide linker to improve metabolic stability and cell permeability.

Scaffold Hopping: Using the core pharmacophore of this compound as a starting point to design novel heterocyclic systems that retain the key binding interactions but possess entirely new chemical scaffolds.

Introduction of Fluorine: As demonstrated in related systems, the strategic introduction of fluorine atoms can modulate pKa, improve metabolic stability, and enhance binding affinity. rsc.org

Table 4: Key Analogues and Directions for Structural Modification

Compound Name / Class Structural Modification from Parent Compound Rationale / Potential Impact
N-(4-Methoxyphenyl)-2-oxopropanamide Chlorine at para-position replaced with a methoxy (B1213986) group. The electron-donating methoxy group alters ring electronics and may improve solubility and metal coordination.
N-(4-chlorophenyl)-2-oxobutanamide Terminal methyl group replaced with an ethyl group. researchgate.net Probes steric tolerance in the binding pocket and may alter metabolic profile.
2,2-difluoro-N-(4-chlorophenyl)-3-oxo-propanamides Introduction of gem-difluoride adjacent to the amide carbonyl. rsc.org Fluorine can enhance binding affinity, block metabolic oxidation, and modulate pKa.
N-(aryl)-3-halo-2-oxopropanamides Halogenation at the terminal methyl position. arkat-usa.org Introduces a reactive center for covalent modification of target proteins.

| 2-[(...)-methyl]-3-(4-chlorophenyl)-3-oxopropanamide Analogues | Addition of bulky substituents at the α-carbon. mdpi.com | Explores larger binding pockets and can be used to achieve selectivity (e.g., SIRT2 inhibitors). mdpi.com |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of N-(4-chlorophenyl)-2-oxopropanamide?

  • Methodological Answer : The compound can be synthesized via condensation reactions between thiosemicarbazides and ketone precursors in ethanol under reflux conditions. For example, analogous syntheses involve reacting 4-allylthiosemicarbazide with a substituted 2-oxopropanamide derivative in a 1:1 molar ratio . Halogenation steps using reagents like 3-chloro-3-(4-chlorophenyl)-2-oxopropanamide under controlled conditions (e.g., catalytic acid/base) yield the target compound, with yields optimized via solvent choice (e.g., ethanol) and temperature modulation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Characterization relies on spectroscopic techniques:

  • IR Spectroscopy : Identifies carbonyl stretching frequencies (~1685 cm⁻¹ for the amide group) .
  • NMR Spectroscopy : ¹H NMR reveals proton environments (e.g., δ 7.55 ppm for aromatic protons, δ 8.69 ppm for NH₂ groups), while ¹³C NMR confirms carbon assignments (e.g., carbonyl carbons at ~156 ppm) .
  • Elemental Analysis : Validates purity and stoichiometry .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Antimicrobial activity is assessed via agar diffusion assays against bacterial/fungal strains, with MIC (Minimum Inhibitory Concentration) values determined under standardized conditions (e.g., nutrient agar, 37°C). Enzyme inhibition studies (e.g., kinase or protease assays) utilize fluorescence-based protocols with controlled pH and temperature .

Advanced Research Questions

Q. How can reaction yields for this compound derivatives be optimized?

  • Methodological Answer : Yield optimization involves:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Catalyst Use : Base catalysts like KOH improve condensation efficiency in thiourea-mediated reactions .
  • Temperature Control : Reactions performed at 60–80°C reduce side-product formation, as seen in thiazolo compound synthesis (30% yield improved to >50% with optimized conditions) .

Q. What mechanistic insights explain the electronic effects of the 4-chlorophenyl substituent on reactivity?

  • Methodological Answer : The electron-withdrawing chlorine atom increases electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., by thiols or amines). Comparative studies with fluorophenyl or methoxyphenyl analogs reveal reduced reactivity due to weaker electron-withdrawing effects. Computational modeling (DFT) quantifies charge distribution differences, guiding substitution strategies .

Q. How do researchers resolve challenges in characterizing reactive intermediates of this compound?

  • Methodological Answer : Advanced techniques are employed:

  • 2D NMR (HSQC, COSY) : Resolves overlapping signals in complex intermediates.
  • X-ray Crystallography : Determines crystal structures of stable derivatives (e.g., thiazolo[4,3-b]thiazol-4-ium chloride) to confirm regiochemistry .
  • HPLC-MS : Monitors transient intermediates in real-time under inert atmospheres .

Q. How are structure-activity relationship (SAR) studies designed for this compound derivatives?

  • Methodological Answer : SAR strategies include:

  • Systematic Substitution : Introducing electron-donating/withdrawing groups (e.g., -NO₂, -OCH₃) at the phenyl ring to modulate bioactivity.
  • Biological Screening : Testing analogs against cancer cell lines (e.g., MTT assays) or microbial panels to correlate substituent effects with activity.
  • Molecular Docking : Predicts binding affinities to targets like kinases or DNA gyrase, validated by mutagenesis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.